Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
The synthesis of Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially modifying the functional groups attached to the thiophene ring.
Scientific Research Applications
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene core but differ in their substituents, leading to unique properties and applications. This compound stands out due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-13-6(11)3-4-2-5(7(9)12)8(10)14-4/h2H,3,10H2,1H3,(H2,9,12) |
InChI Key |
MCYZKEQYXHWDSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(S1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.